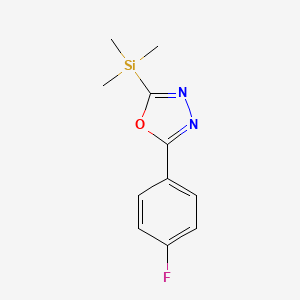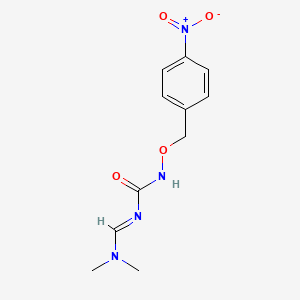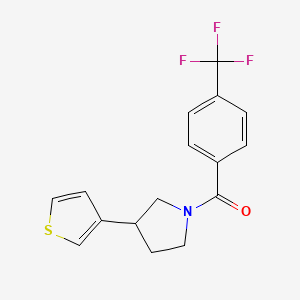
2-(4-Fluorophényl)-5-(triméthylsilyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a trimethylsilyl group
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
Mode of Action
It is suggested that it may involve a radical approach , but the exact interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound may be involved in the protodeboronation of alkyl boronic esters
Action Environment
It is known that boronic acids and their esters, which may be related to this compound, are only marginally stable in water . Therefore, the pH of the environment could potentially influence the rate of reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with trimethylsilyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl ring.
Comparaison Avec Des Composés Similaires
2-Phenyl-5-(trimethylsilyl)-1,3,4-oxadiazole: Lacks the fluorine substituent, which can affect its reactivity and binding properties.
2-(4-Chlorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole: Contains a chlorine substituent instead of fluorine, leading to different electronic and steric effects.
2-(4-Methylphenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole: The methyl group provides different hydrophobic interactions compared to the fluorine substituent.
Uniqueness: The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in various chemical environments. This makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OSi/c1-16(2,3)11-14-13-10(15-11)8-4-6-9(12)7-5-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORWOPYDWOUWEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NN=C(O1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2377310.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)


![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2377318.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)

